molecular formula C18H14ClN5O2 B12154175 8-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide

8-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12154175
M. Wt: 367.8 g/mol
InChI Key: FPEYMXRAVMTGAF-UHFFFAOYSA-N
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Description

8-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a triazolo-pyridine moiety, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-8-methylquinoline with triazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the overall production cost .

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting essential biological pathways. For example, it can inhibit the activity of DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to the death of bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of a quinoline ring with a triazolo-pyridine moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications .

Biological Activity

The compound 8-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound based on various research findings, including its mechanism of action, efficacy against different cell lines, and its pharmacological properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a quinoline backbone fused with a triazole moiety. Its molecular formula is C17H16ClN5OC_{17}H_{16}ClN_5O, with a molecular weight of approximately 353.79 g/mol. The presence of chlorine and nitrogen heterocycles contributes to its unique biological activity.

Research indicates that quinoline derivatives often interact with multiple biological targets:

  • Inhibition of Kinase Pathways : Compounds similar to this one have been shown to inhibit key signaling pathways involved in cancer proliferation, such as the PI3K/Akt/mTOR pathway. Specifically, structural studies have demonstrated that quinoline derivatives can form hydrogen bonds with critical residues in kinase domains, stabilizing the ligand-protein complex and inhibiting enzymatic activity .
  • Targeting c-Met and VEGF Receptors : Quinoline-based molecules have been reported to effectively inhibit c-Met and vascular endothelial growth factor (VEGF) receptors, which are crucial in tumor growth and metastasis .

Anticancer Activity

A series of studies evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)1.9Inhibition of PI3K/Akt pathway
K562 (Leukemia)0.15Targeting c-Met receptor
DU145 (Prostate)2.5Inhibition of mTOR

These results indicate that the compound exhibits potent antiproliferative effects across different cancer types.

Enzyme Inhibition Profiles

The compound's inhibition profile against various enzymes has also been investigated:

Enzyme Inhibition Type IC50 (µM)
PI3KCompetitive0.72
mTORNon-competitive2.62

These data suggest that the compound may serve as a promising lead for developing new anticancer therapies targeting these critical pathways.

Case Studies

  • Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted the potential for this compound to be used in combination therapies for breast cancer .
  • In Vivo Efficacy : In xenograft models using DU145 prostate cancer cells, administration of the compound led to a notable reduction in tumor size compared to control groups. This suggests effective bioavailability and therapeutic potential in vivo .

Pharmacokinetic Properties

The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics:

  • High GI Absorption : The compound is expected to have high gastrointestinal absorption based on its physicochemical properties.
  • Blood-Brain Barrier Penetration : It is predicted to be permeable to the blood-brain barrier (BBB), which could be beneficial for treating central nervous system tumors.

Properties

Molecular Formula

C18H14ClN5O2

Molecular Weight

367.8 g/mol

IUPAC Name

8-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H14ClN5O2/c19-13-5-3-4-11-16(13)21-10-12(17(11)25)18(26)20-8-7-15-23-22-14-6-1-2-9-24(14)15/h1-6,9-10H,7-8H2,(H,20,26)(H,21,25)

InChI Key

FPEYMXRAVMTGAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CNC4=C(C3=O)C=CC=C4Cl

Origin of Product

United States

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